molecular formula C21H19ClN8OS B14922732 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B14922732
M. Wt: 466.9 g/mol
InChI Key: PANRQFBTYDRLLI-FSJBWODESA-N
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Description

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety, a triazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. The starting materials often include benzotriazole, propenyl-substituted triazole, and chlorophenyl hydrazide. The synthetic route may involve:

    Formation of the benzotriazole moiety: This can be achieved by reacting benzotriazole with an appropriate alkylating agent.

    Construction of the triazole ring: This step involves the cyclization of a suitable precursor to form the triazole ring.

    Introduction of the propenyl group: This can be done through a substitution reaction.

    Coupling with chlorophenyl hydrazide: The final step involves the condensation of the triazole derivative with chlorophenyl hydrazide under appropriate conditions to form the target compound.

Chemical Reactions Analysis

2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: It can undergo condensation reactions with various aldehydes or ketones to form new derivatives.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the presence of benzotriazole and triazole moieties, which are known for their biological activities.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers.

    Chemical Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzotriazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include:

    2-(1H-1,2,3-benzotriazol-1-yl)-N’-(1-(1-naphthyl)ethylidene)acetohydrazide: This compound also features a benzotriazole moiety and an acetohydrazide group but differs in the substituents on the triazole ring.

    N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(2-cyanophenyl)methanesulfonamide: This compound has a benzotriazole moiety and a methanesulfonamide group, making it structurally similar but functionally different.

    Benzotriazole-N-substituted acetohydrazide derivatives: These compounds share the benzotriazole and acetohydrazide core structure but vary in their substituents, leading to different properties and applications.

The uniqueness of 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN8OS

Molecular Weight

466.9 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19ClN8OS/c1-2-10-29-19(13-30-18-9-4-3-8-17(18)24-28-30)25-27-21(29)32-14-20(31)26-23-12-15-6-5-7-16(22)11-15/h2-9,11-12H,1,10,13-14H2,(H,26,31)/b23-12+

InChI Key

PANRQFBTYDRLLI-FSJBWODESA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4N=N3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Cl)CN3C4=CC=CC=C4N=N3

Origin of Product

United States

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